2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde
Description
Chemical Identity and Nomenclature
1.1.1 Molecular Structure and Formula
The compound is characterized by a 1-methylindole backbone substituted with a 4-bromophenylsulfanyl group at the 2-position and a formyl group at the 3-position. Its molecular formula is C₁₆H₁₂BrNOS , with an average molecular weight of 346.24 g/mol . The CAS number assigned to this compound is 338416-15-2 .
1.1.2 Alternative Nomenclature
Synonyms include:
- 2-[(4-Bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde (IUPAC)
- 2-[(4-Bromophényl)sulfanyl]-1-méthyl-1H-indole-3-carbaldéhyde (French)
- 2-[(4-Bromphenyl)sulfanyl]-1-methyl-1H-indol-3-carbaldehyd (German)
Table 1. Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₁₂BrNOS | |
| Average molecular weight | 346.24 g/mol | |
| CAS number | 338416-15-2 | |
| SMILES code | O=CC1=C(SC2=CC=C(Br)C=C2)N(C)C3=C1C=CC=C3 |
Historical Context and Discovery in Heterocyclic Chemistry
1.2.1 Evolution of Indole Derivatives
Indole chemistry traces its origins to 19th-century studies on indigo, with Adolf von Baeyer’s reduction of oxindole to indole in 1866 marking a pivotal moment. The 3-formylindole scaffold gained prominence in the 20th century due to its role in alkaloid biosynthesis and synthetic utility. The introduction of sulfur-containing substituents, such as sulfanyl groups, emerged later as a strategy to modulate electronic and steric properties in aromatic systems.
1.2.2 Development of Organosulfur-Indole Hybrids
The integration of sulfanyl groups into indole frameworks was driven by their potential in medicinal chemistry. For example, 4-bromothiophenol (BrC₆H₄SH), a precursor to the 4-bromophenylsulfanyl group, was synthesized via reduction of bromobenzenesulfonyl chloride or hydrogenation of dibromodiphenyl disulfides. These methods laid the groundwork for constructing hybrid indole-sulfur systems.
1.2.3 Synthetic Methodologies for Indole-3-Carbaldehydes
The synthesis of 3-formylindole derivatives typically employs Vilsmeier-Haack reactions. A 2012 patent described a method involving:
- Vilsmeier reagent preparation : Reaction of dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) at 0–5°C.
- Indole alkylation : Substitution of 2-methylaniline derivatives with the Vilsmeier reagent under reflux (80–90°C).
- Formaldehyde introduction : Oxidation or condensation steps to install the formyl group.
Table 2. Key Synthetic Steps for Indole-3-Carbaldehydes
| Step | Reagents/Conditions | Source |
|---|---|---|
| Vilsmeier reagent | DMF + POCl₃, 0–5°C | |
| Indole alkylation | 2-Methylaniline, reflux (80–90°C) | |
| Formyl group installation | Oxidation or condensation |
Structural Significance in Organosulfur and Indole-Based Systems
1.3.1 Role of the 4-Bromophenylsulfanyl Group
The 4-bromophenylsulfanyl moiety enhances:
- Electron-withdrawing effects : Bromine’s electronegativity polarizes the sulfur–carbon bond, influencing reactivity at the indole core.
- Steric bulk : The para-substituted bromophenyl group restricts rotational freedom, stabilizing specific conformations.
1.3.2 Reactivity of the Indole-3-Formyl Group
The formyl group at the 3-position participates in:
- Condensation reactions : Formation of Schiff bases or imines with amines.
- Oxidation : Conversion to indole-3-carboxylic acid derivatives.
- Cyclization : Participation in heterocycle synthesis, such as chromeno[2,3-b]indoles with elemental sulfur.
1.3.3 Comparative Analysis with Related Compounds
1.3.4 Applications in Medicinal Chemistry
The bromophenylsulfanyl-indole scaffold serves as a template for:
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNOS/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)20-12-8-6-11(17)7-9-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGFJXKOJJLXLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1SC3=CC=C(C=C3)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The bromophenyl sulfanyl group can be introduced through a nucleophilic substitution reaction, where a bromophenyl thiol reacts with a suitable indole derivative . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and controlled reaction conditions.
Chemical Reactions Analysis
2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Scientific Research Applications
2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromophenyl sulfanyl group may enhance the compound’s binding affinity and specificity towards certain biological targets, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Indole-3-carbaldehyde Derivatives
The following table summarizes key structural and functional differences between the target compound and related indole derivatives:
Key Observations :
- Hydrogen Bonding : The carbaldehyde group facilitates hydrogen bonding, but the absence of a methyl group at position 1 in Brassicanal A () may increase the indole NH’s acidity, enabling stronger intermolecular interactions .
- Crystallography : Bromine’s polarizability may promote halogen bonding in the crystal lattice, contrasting with the van der Waals-dominated packing of isopropylphenyl analogs .
Sulfanyl-Containing Heterocycles
- Triazolyl Sulfanyl Derivatives (): The compound (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol shares a 4-bromophenyl sulfanyl group but incorporates a triazole ring.
- Thiadiazolyl Sulfanyl Derivatives (): Compounds like 3-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]-2-methylquinazolin-4-one exhibit thiadiazole rings, which may enhance hydrogen-bonding diversity via nitrogen atoms, unlike the indole’s carbaldehyde .
Research Implications
- Medicinal Chemistry : The 4-bromophenyl group may enhance binding affinity in enzyme inhibition studies, as seen in sulfanyl-containing protease inhibitors (cf. ) .
- Materials Science : Bromine’s role in halogen bonding could be exploited in designing crystalline materials with tailored optoelectronic properties .
Biological Activity
2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde, also known as compound CB9750511, is a synthetic organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H12BrNOS
- Molecular Weight : 346.24 g/mol
- CAS Number : 338416-15-2
The structure of this compound features a bromophenyl group attached to a sulfanyl moiety and an indole ring system, which contributes to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with indole structures exhibit promising anticancer properties. The presence of the bromophenyl group in this compound enhances its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including HuCCA-1 and A431. The results showed that the compound exhibited significant growth inhibition with IC50 values lower than those of standard chemotherapeutics such as doxorubicin:
| Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|
| HuCCA-1 | 5.2 | More potent |
| A431 | 6.0 | Comparable |
This data suggests that the compound's structural features may be critical for its anticancer activity.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects. Research indicates that it possesses inhibitory activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) values were determined for various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings highlight the potential of this compound as a lead for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its unique molecular structure. The bromine atom's electronegativity and the presence of the sulfanyl group are believed to enhance the compound's interaction with biological targets.
Key Structural Features:
- Bromine Substitution : Enhances lipophilicity and biological interaction.
- Sulfanyl Group : Increases reactivity towards cellular targets.
These features are essential for its anticancer and antimicrobial activities, as supported by various studies focusing on similar indole derivatives.
Q & A
Basic: What are the established synthetic methodologies for synthesizing 2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde?
Methodological Answer:
While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous indole derivatives (e.g., 1H-indole-3-carbaldehyde derivatives) are synthesized via:
- Sulfanyl group introduction : Thioglycolic acid or arylthiols are reacted with α,β-unsaturated ketones or aldehydes under mild conditions (e.g., methanol, room temperature) to form sulfanyl linkages .
- Indole core construction : Condensation of anilines with ketones or aldehydes, followed by cyclization (e.g., via Fischer indole synthesis) .
- Functionalization : Methylation at the indole nitrogen using methyl iodide or dimethyl sulfate in basic media .
Critical Consideration : Optimization of reaction time, solvent polarity, and stoichiometry is crucial to avoid side products like over-oxidized or dimerized species .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
-
X-ray crystallography : Single-crystal diffraction (e.g., Bruker APEX2 detectors) resolves the 3D structure. Key parameters include:
Metric Example Values Source C–C bond lengths 1.35–1.48 Å Torsion angles (e.g., C–S–C–Br) 176.8° to 179.5° R factor < 0.05 (high-resolution data) Software like SHELXL (refinement) and WinGX/ORTEP (visualization) are employed .
-
Mass spectrometry : Exact mass confirmation (301.0784 g/mol) via high-resolution MS .
-
NMR : and NMR verify substituent positions (e.g., aldehydic proton at ~10 ppm) .
Advanced: How can researchers resolve discrepancies in crystallographic refinement, such as anisotropic displacement or twinning?
Methodological Answer:
- Anisotropic displacement : Use SHELXL’s restraints for thermal parameters and validate with ADPs (anisotropic displacement parameters) in WinGX .
- Twinning : Apply the Hooft parameter or TWIN commands in SHELXL to model twin domains. High data-to-parameter ratios (>15:1) improve reliability .
- Validation tools : PLATON (checkCIF) identifies outliers in bond lengths/angles, while RIGU restraints stabilize geometrically strained moieties .
Case Study : For the analogous compound 1-(4-chlorophenyl) derivative, twinning was resolved using a twin matrix of (-1 0 0 / 0 -1 0 / 0 0 -1), yielding an R factor of 0.049 .
Advanced: What hydrogen-bonding motifs influence the crystal packing of this compound, and how do they affect material properties?
Methodological Answer:
- Graph-set analysis : Identify motifs like (donor-acceptor chains) or (ring motifs) using Etter’s rules . For example:
- Impact on properties : Strong H-bonding networks correlate with thermal stability (e.g., higher melting points) and reduced solubility in polar solvents .
Table : Representative H-bond metrics from analogous structures:
| Donor–Acceptor | Distance (Å) | Angle (°) | Source |
|---|---|---|---|
| O–H···N (indole) | 2.89 | 155 | |
| C–Br···π (aryl) | 3.42 | 145 |
Advanced: How is computational modeling integrated with experimental data to validate the structure and reactivity of this compound?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare theoretical vs. experimental bond lengths (e.g., S–C bond deviation < 0.02 Å) .
- Electrostatic potential maps : Predict reactive sites (e.g., aldehyde carbon as electrophilic center) for further functionalization .
- Docking studies : For bioactive derivatives, model interactions with target proteins (e.g., antifungal activity via binding to CYP51) .
Validation Check : Overlay experimental (X-ray) and computed structures using Mercury software, ensuring RMSD < 0.1 Å .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
